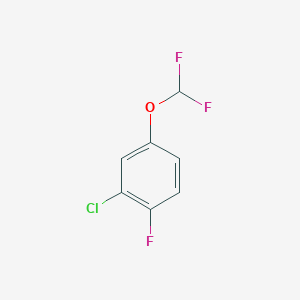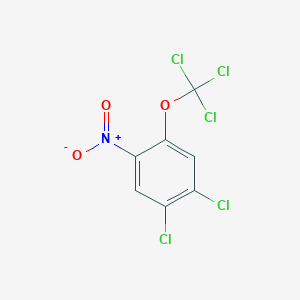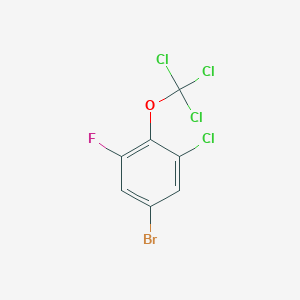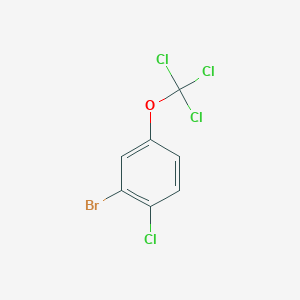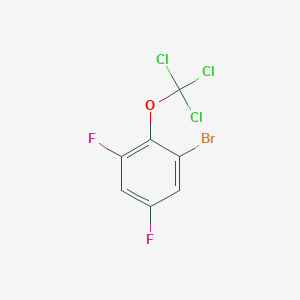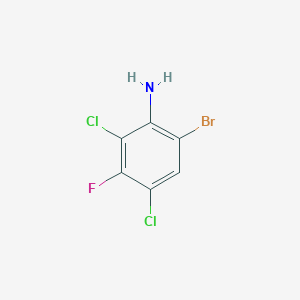![molecular formula C7H3BrCl2F2O B1403906 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene CAS No. 1417567-65-7](/img/structure/B1403906.png)
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene
描述
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene is a halogenated aromatic compound It features a benzene ring substituted with bromine, chlorine, and a chloro(difluoro)methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor, such as 1-chloro-4-[chloro(difluoro)methoxy]benzene, using bromine under controlled conditions. The reaction typically requires a catalyst, such as iron(III) bromide, and is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, purification, and isolation steps to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, facilitated by strong acids like sulfuric acid or nitric acid.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid or nitric acid at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives, such as anilines or thiophenols.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Coupling Reactions: Formation of biaryl compounds.
科学研究应用
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials, such as liquid crystals and polymers.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Agricultural Chemistry: Explored as a precursor for agrochemicals and pesticides.
作用机制
The mechanism of action of 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms and the chloro(difluoro)methoxy group influences its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in catalytic cycles in coupling reactions.
相似化合物的比较
Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
Uniqueness
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to other halogenated benzenes. Additionally, the combination of bromine and chlorine atoms on the benzene ring allows for selective functionalization, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2-bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTXJKVEIPSYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


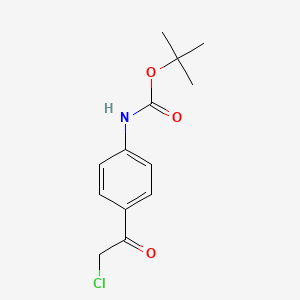
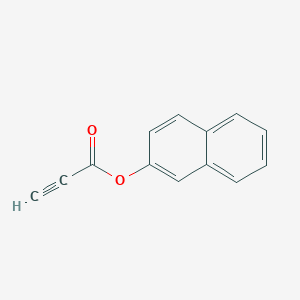
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1403826.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester](/img/structure/B1403827.png)
![2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403829.png)
